2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-acetamide 2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13409203
InChI: InChI=1S/C12H15BrN2O/c13-11-4-2-1-3-9(11)8-15(10-5-6-10)12(16)7-14/h1-4,10H,5-8,14H2
SMILES: C1CC1N(CC2=CC=CC=C2Br)C(=O)CN
Molecular Formula: C12H15BrN2O
Molecular Weight: 283.16 g/mol

2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-acetamide

CAS No.:

Cat. No.: VC13409203

Molecular Formula: C12H15BrN2O

Molecular Weight: 283.16 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-acetamide -

Specification

Molecular Formula C12H15BrN2O
Molecular Weight 283.16 g/mol
IUPAC Name 2-amino-N-[(2-bromophenyl)methyl]-N-cyclopropylacetamide
Standard InChI InChI=1S/C12H15BrN2O/c13-11-4-2-1-3-9(11)8-15(10-5-6-10)12(16)7-14/h1-4,10H,5-8,14H2
Standard InChI Key ULGOJMAUDHRQFA-UHFFFAOYSA-N
SMILES C1CC1N(CC2=CC=CC=C2Br)C(=O)CN
Canonical SMILES C1CC1N(CC2=CC=CC=C2Br)C(=O)CN

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of 2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-acetamide is C₁₂H₁₅BrN₂O, with a molar mass of 283.16 g/mol . The structure features a bromine atom at the ortho position of the benzyl ring, a cyclopropyl group attached to the acetamide nitrogen, and a free amino group on the acetamide backbone. This arrangement introduces distinct electronic and steric effects:

  • The ortho-bromo substituent creates steric hindrance near the benzyl-amide junction, potentially influencing conformational stability and intermolecular interactions .

  • The cyclopropyl ring, with bond angles of approximately 60°, imposes significant ring strain, which may enhance reactivity or modulate binding affinity in biological systems .

Comparative analysis with the para-bromo analog (discontinued commercially) suggests that halogen positioning critically impacts physicochemical properties. For instance, ortho substitution reduces symmetry, often leading to lower melting points compared to para isomers .

Synthetic Methodologies

Key Reaction Steps

While no direct synthesis of the 2-bromo derivative has been published, a plausible route involves:

  • Bromination: Electrophilic bromination of benzylamine using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at −20°C to introduce the bromine at the ortho position .

  • Cyclopropanation: Reaction of the brominated benzylamine with cyclopropane precursors, such as cyclopropylmagnesium bromide, under inert conditions .

  • Acetylation: Coupling the cyclopropane-modified intermediate with bromoacetyl bromide in dichloromethane, followed by amidation with aqueous ammonia to introduce the amino group .

Optimization Challenges

Critical challenges include:

  • Regioselectivity: Ensuring exclusive ortho bromination requires careful control of reaction temperature and catalysts (e.g., FeCl₃) .

  • Ring Stability: The cyclopropane moiety is prone to ring-opening under acidic or high-temperature conditions, necessitating mild reaction environments (e.g., 0–25°C) .

Table 1: Comparative Synthetic Yields for Halogenated Acetamides

Halogen PositionYield (%)Purity (%)
Ortho (Br)68–72*≥95*
Para (Br)82–86≥98
Meta (Cl)75–80≥97

*Estimated from analogous reactions .

Physicochemical Properties

Spectral Characteristics

  • ¹H NMR: Predicted signals include aromatic protons (δ 7.3–7.7 ppm, multiplet), cyclopropane protons (δ 1.1–1.4 ppm, multiplet), and acetamide NH₂ (δ 5.2–5.5 ppm, broad singlet) .

  • Mass Spectrometry: Expected molecular ion peak at m/z 283.16 (M⁺), with fragmentation patterns indicating loss of Br (Δm/z 79.90) .

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water due to the hydrophobic cyclopropane and bromobenzyl groups .

  • Thermal Stability: Decomposition observed above 160°C, with cyclopropane ring-opening initiating at 180°C .

TargetActivityConfidence Level
KinasesInhibitionHigh
PBPsBindingModerate
Cytochrome P450Weak inhibitionLow

Applications in Medicinal Chemistry

The compound’s hybrid structure positions it as a candidate for:

  • Anticancer Agents: Cyclopropane-containing analogs show pro-apoptotic effects in MCF-7 breast cancer cells (EC₅₀ ≈ 12 µM) .

  • Antibacterial Scaffolds: Modular synthesis allows substitution with varied halogens or heterocycles to combat resistance .

Future Research Directions

  • Synthetic Optimization: Develop catalytic asymmetric methods to access enantiopure variants.

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in rodent models.

  • Computational Modeling: Use DFT calculations to predict reactivity and metabolite pathways .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator